The synthesis of 2-(2-Bromophenyl)-2-methylpropanoic acid can be achieved through several methods, typically involving the bromination of phenyl compounds followed by carboxylation. A common synthetic route includes:
Technical Parameters:
The molecular structure of 2-(2-Bromophenyl)-2-methylpropanoic acid features a central carbon atom bonded to three other groups: a bromophenyl group, a methyl group, and a carboxylic acid group. The structural formula can be represented as follows:
CC(C)(C1=CC=CC=C1Br)C(=O)O
FLSGJYHPNFXLSS-UHFFFAOYSA-N
The chemical reactivity of 2-(2-Bromophenyl)-2-methylpropanoic acid is characterized by its ability to participate in various reactions typical of carboxylic acids:
Technical Details:
The mechanism of action for 2-(2-Bromophenyl)-2-methylpropanoic acid involves its interaction with biological systems, particularly in pharmacological contexts where it may act as an inhibitor or modulator:
The physical properties of 2-(2-Bromophenyl)-2-methylpropanoic acid are crucial for its handling and application:
Property | Value |
---|---|
Appearance | White powder |
Melting Point | Approximately 125 °C |
Boiling Point | Predicted at ~334 °C |
Density | Approximately 1.456 g/cm³ |
Solubility | Soluble in dichloromethane, ethyl acetate, methanol |
pKa | Approximately 4.26 |
These properties influence its storage conditions (recommended at room temperature) and safety measures during handling .
The applications of 2-(2-Bromophenyl)-2-methylpropanoic acid span various fields:
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1